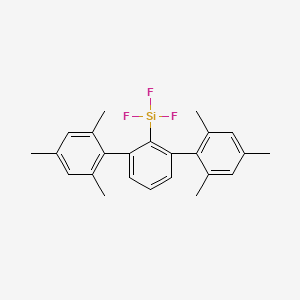
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione, also known as 3-Methylxanthine, is a derivative of xanthine. It is a white crystalline powder that is slightly soluble in water and has a bitter taste. This compound is structurally related to other xanthines such as caffeine and theobromine .
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through various methods. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as tea leaves or cocoa beans. The extraction process includes solvent extraction followed by crystallization and purification steps .
化学反应分析
Types of Reactions
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study enzyme kinetics and inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases due to its bronchodilator properties.
Industry: It is used in the production of pharmaceuticals and as a bittering agent in food products
作用机制
The mechanism of action of 3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. It acts as a nonselective phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and other physiological effects. Additionally, it can block adenosine receptors, contributing to its stimulant properties .
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, known for its mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma and COPD
Uniqueness
3-Methyl-1-propanoyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation pattern and its distinct pharmacological profile. Unlike caffeine, it has a more pronounced effect on bronchodilation and less central nervous system stimulation .
属性
CAS 编号 |
189264-26-4 |
|---|---|
分子式 |
C9H10N4O3 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
3-methyl-1-propanoyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H10N4O3/c1-3-5(14)13-8(15)6-7(11-4-10-6)12(2)9(13)16/h4H,3H2,1-2H3,(H,10,11) |
InChI 键 |
LZCAUTJBGFDVFY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C(=O)C2=C(N=CN2)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


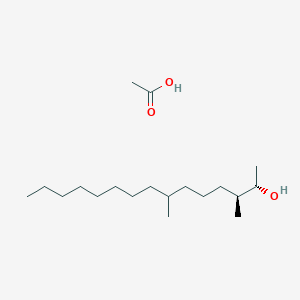
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
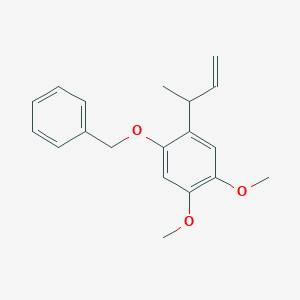
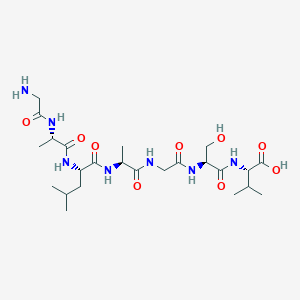
methylene]-](/img/structure/B14254214.png)
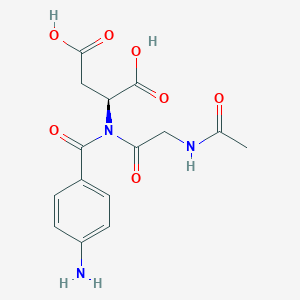
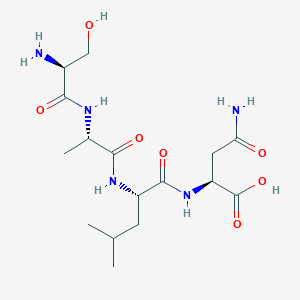
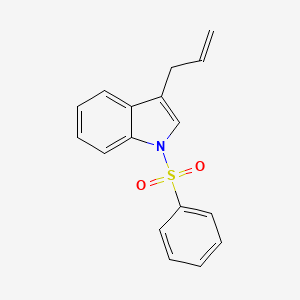
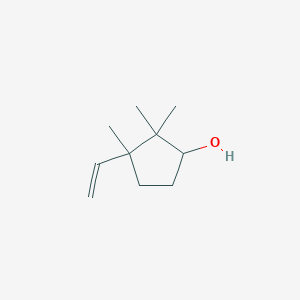
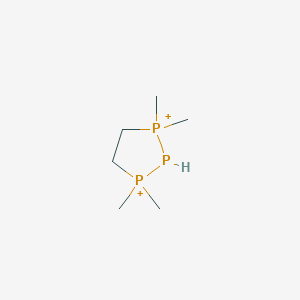
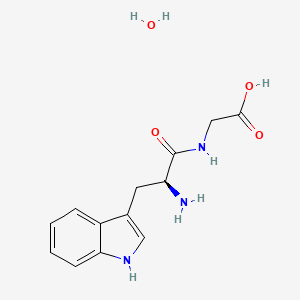
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
